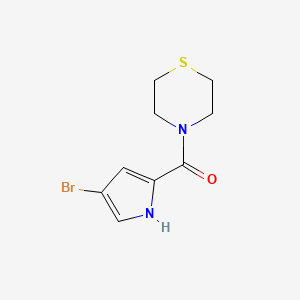
1-(4-Methylbenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylbenzyl)piperidine is a derivative of piperidine . It’s a research chemical used in scientific studies . It acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It’s most efficacious as a releaser of norepinephrine . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .
Synthesis Analysis
The synthesis of 1-(4-Methylbenzyl)piperidine involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst . This is followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis
The molecular structure of 1-(4-Methylbenzyl)piperidine can be analyzed using techniques such as FTIR spectroscopy . This technique is used for determining the chemical bonding and the functional groups present in the sample .Chemical Reactions Analysis
1-(4-Methylbenzyl)piperidine is involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . It generally acts as a synthetic intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Methylbenzyl)piperidine include its empirical formula (C12H18N2), CAS number (23173-57-1), and molecular weight (190.28) .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
A study on the synthesis and bioactivity of 1-(4-Methylbenzyl)piperidine derivatives demonstrated the creation of a novel compound with broad inhibitory activities toward fungi. This compound, characterized by single-crystal X-ray diffraction, exhibited a nonplanar molecule and a chair conformation in its piperidine structure. It showed no intra- or intermolecular hydrogen bonds in its crystal structure (Xue Si-jia, 2011).
Preclinical Pharmacology
In another study, the preclinical pharmacodynamics and pharmacokinetics of a compound derived from 1-(4-Methylbenzyl)piperidine were characterized. This compound, known as CERC-301, was evaluated for its potential in treating major depressive disorder. The study provided insights into the compound's binding affinity, efficacy, safety pharmacology, and neurotoxicity, forming the basis for its clinical trial dosage selection (Garner et al., 2015).
Structural and Pharmacological Properties
Research into the structural and pharmacological properties of certain 1-(4-Methylbenzyl)piperidine analogs highlighted their high-affinity and selectivity as σ ligands. The study involved synthesizing these compounds and investigating their affinity for various central nervous system receptors using radioligand binding assays. This research adds valuable knowledge regarding potential therapeutic applications in neuroscience (Tacke et al., 2003).
Quantum Chemical Studies
A study employing quantum chemical calculations and molecular dynamics simulations investigated the adsorption and corrosion inhibition properties of piperidine derivatives, including those related to 1-(4-Methylbenzyl)piperidine. The research provided insights into the electronic properties and binding energies of these compounds on metal surfaces, which is critical for understanding their corrosion inhibition efficiencies (Kaya et al., 2016).
Radiotracer Development for PET Imaging
Research focusing on the development of specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety aimed to create selective antagonists for NMDA receptors. The study included synthesizing and evaluating several compounds, although they demonstrated poor brain penetration and significant defluorination, impacting their suitability for imaging NR2B NMDA receptors (Labas et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Piperidines, including 1-(4-Methylbenzyl)piperidine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the pharmacological applications of 1-(4-Methylbenzyl)piperidine .
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGULDBTVVNANL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2401350.png)
![N-(2,4-difluorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2401351.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2401354.png)
![(2,6-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2401355.png)
![Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2401356.png)
![4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2401359.png)
![N-(2-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2401362.png)
![1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2401363.png)


![2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol](/img/structure/B2401367.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)